molecular formula C22H24N2O3 B2921848 3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide CAS No. 898426-60-3

3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide

Cat. No.: B2921848
CAS No.: 898426-60-3
M. Wt: 364.445
InChI Key: QGGBODVXLHGXHZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2,1-ij]quinoline family, characterized by a fused bicyclic system with a pyrrolidine ring and a quinoline backbone. The structure features a 1-methyl-2-oxo group on the pyrrolo[3,2,1-ij]quinoline core and a propanamide side chain substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₄H₂₅N₃O₃, with a molecular weight of 403.48 g/mol (estimated via analogs in ). The 4-methoxyphenyl moiety enhances lipophilicity and may influence receptor binding, while the propanamide linker provides conformational flexibility for target interactions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-19-13-17(12-16-4-3-11-24(21(16)19)22(14)26)23-20(25)10-7-15-5-8-18(27-2)9-6-15/h5-6,8-9,12-14H,3-4,7,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGBODVXLHGXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 898426-60-3

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

CompoundActivityReference
QuinineAnti-tumor activity
CamptothecinAnti-tumor activity
4-(6-amino-3,5-dicyano)Anticonvulsant and anti-cancer properties

These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation.

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of DNA Synthesis : Similar compounds inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : They may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Anticonvulsant Properties

Some derivatives have shown promise as anticonvulsants. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. For example:

CompoundActivityReference
4-(6-amino) derivativeHigh anticonvulsant activity

Case Studies

A study conducted on a series of pyrrolidine derivatives demonstrated that modifications in the methoxyphenyl group significantly influenced biological activity. The structure–activity relationship (SAR) analysis revealed that the methoxy substitution is critical for enhancing both anticancer and anticonvulsant activities.

In Vivo Studies

In vivo studies using animal models have shown that compounds similar to this compound exhibit reduced tumor growth rates compared to controls. These findings suggest a potential for clinical application in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

Compounds sharing the pyrrolo[3,2,1-ij]quinolin-8-yl scaffold but differing in substituents are compared below:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Source
N1-(4-Ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide Oxalamide linker, 4-ethoxyphenyl 379.4 Ethoxy vs. methoxy; oxalamide vs. propanamide linker
N1-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide Oxalamide linker, 3-phenylpropyl group 391.5 Oxalamide linker; alkyl vs. aryl substitution on propanamide
(Z)-4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate Thioxothiazolidinone group, trimethoxybenzoate ester 555.13 Thioxothiazolidinone substitution; ester vs. amide linkage

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound improves solubility compared to bulky alkyl chains (e.g., 3-phenylpropyl in ). Ethoxy analogs () show reduced metabolic stability due to increased susceptibility to cytochrome P450 oxidation.
  • Biological Activity: Thioxothiazolidinone-substituted analogs () exhibit anticoagulant properties, whereas the target compound’s propanamide group may favor kinase inhibition.

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